molecular formula C22H19NO3 B014248 N-4-(1-Pyrene)butyroylglycine CAS No. 228414-55-9

N-4-(1-Pyrene)butyroylglycine

Cat. No. B014248
M. Wt: 345.4 g/mol
InChI Key: ZYPJIZQPSJBSOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrene derivatives often involves strategic functionalization to introduce various substituents at the pyrene core, enhancing the molecule's properties for desired applications. For instance, a method for constructing 1,4-pyrazoles from arylglycines was developed using copper-catalyzed sydnone-alkyne cycloaddition reactions, offering a general route to the heterocycle through a one-pot procedure (Specklin et al., 2014). This indicates that similar strategies could be applied to synthesize N-4-(1-Pyrene)butyroylglycine by functionalizing the pyrene nucleus and incorporating the glycine moiety.

Molecular Structure Analysis

The molecular structure of pyrene derivatives can significantly influence their physical and chemical properties. Studies on pyrenes substituted at the 4- or 4,9-positions have shown that these modifications affect the molecule's photophysical and electrochemical properties (Ji et al., 2018). The structural confirmation of such derivatives, including their crystalline forms, provides valuable insights into the influence of substitution patterns on the molecular behavior of pyrene derivatives.

Chemical Reactions and Properties

Pyrene derivatives participate in various chemical reactions, including photodecomposition and cross-linking, which are influenced by their molecular structure. For example, the pyrene-sensitized decomposition of N-phenylglycine was enhanced by electron acceptors, indicating a reaction mechanism involving electron transfer from the substrate to the excited state of pyrene (IkedaShingo et al., 1999). Such reactions highlight the chemical reactivity of pyrene derivatives under specific conditions.

Physical Properties Analysis

The physical properties of pyrene derivatives, such as fluorescence and thermal stability, are critical for their applications in materials science. Discrimination of chiral probes by binding with proteins in Langmuir monolayers at the air/water interface was demonstrated using pyrene derivatives, showcasing their interaction with biological molecules and potential for sensing applications (Zhai et al., 2005).

Chemical Properties Analysis

The chemical properties of pyrene derivatives, such as their electrochemical behavior and reactivity towards various substrates, can be modulated by structural modifications. For example, the introduction of electron-donating or electron-withdrawing groups at strategic positions on the pyrene core influences its photophysical and electrochemical properties, affecting the molecule's fluorescence quantum yields and radiative decay rates (Ji et al., 2018).

properties

IUPAC Name

2-(4-pyren-1-ylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-19(23-13-20(25)26)6-2-3-14-7-8-17-10-9-15-4-1-5-16-11-12-18(14)22(17)21(15)16/h1,4-5,7-12H,2-3,6,13H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJIZQPSJBSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402815
Record name N-4-(1-Pyrene)butyroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-4-(1-Pyrene)butyroylglycine

CAS RN

228414-55-9
Record name N-[1-Oxo-4-(1-pyrenyl)butyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228414-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-4-(1-Pyrene)butyroylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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